Product packaging for Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate(Cat. No.:CAS No. 156002-64-1)

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Cat. No.: B585420
CAS No.: 156002-64-1
M. Wt: 158.197
InChI Key: AQZRATSFTMXYLW-UHFFFAOYSA-N
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Description

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate (CAS 156002-64-1) is a versatile ester derivative of tetrahydro-2H-pyran-4-ylacetic acid, characterized by the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound serves as a high-value chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring the tetrahydro-2H-pyran ring, is a key scaffold in medicinal chemistry, often utilized in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs) . The ester functional group makes it a pivotal precursor for further transformations; it can be hydrolyzed to the corresponding carboxylic acid or reduced to alcohols, providing a flexible handle for molecular diversification . Furthermore, compounds based on the tetrahydro-2H-pyran structure have significant applications in the fragrance and flavor industry, where they are valued for their herbal, floral, and fruity odor profiles, as seen in related structures used in consumer products . In scientific research, such intermediates are crucial for developing drug candidates, including those investigated for their properties in various therapeutic areas . As a building block, it facilitates the preparation of functional polymers and other advanced materials in material science . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, as related acid chloride compounds are classified as corrosive and require careful handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B585420 Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate CAS No. 156002-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRATSFTMXYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674419
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156002-64-1
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate and Analogous Systems

Strategies for the Construction of the Tetrahydropyran (B127337) Core in Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate Derivatives

The synthesis of substituted tetrahydropyrans, the core of this compound, is a focal point in modern organic chemistry. beilstein-journals.orgresearchgate.net A variety of robust methods have been developed, ranging from classic acid-catalyzed cyclizations to sophisticated metal-mediated transformations. These strategies provide chemists with the means to control the stereochemistry and substitution patterns of the THP ring with high precision.

Prins Cyclization and its Catalytic Variants

The Prins reaction is a powerful and versatile method for constructing tetrahydropyran rings, involving the acid-promoted condensation of a homoallylic alcohol with an aldehyde. acs.orgresearchgate.net The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes an intramolecular cyclization by the tethered alkene. nih.govbeilstein-journals.org The versatility of this reaction is significantly enhanced by numerous catalytic systems that improve efficiency and stereoselectivity.

The general mechanism involves the formation of an oxocarbenium ion, which then cyclizes via a chair-like transition state to afford a tetrahydropyranyl cation. nih.gov This intermediate is then trapped by a nucleophile to yield the final product. A significant challenge in Prins cyclizations is the potential for racemization through competing side reactions, such as the 2-oxonia-Cope rearrangement. beilstein-journals.orgnih.gov

Catalytic variants have been extensively developed to address these challenges and broaden the reaction's scope. Both Brønsted and Lewis acids are commonly employed as catalysts. researchgate.net For instance, iron(III) chloride (FeCl₃) has been used effectively to catalyze the synthesis of 4-hydroxy-substituted THPs with excellent stereoselectivity. beilstein-journals.org Other Lewis acids like indium(III) chloride (InCl₃) and various silyl (B83357) halides (e.g., TMSBr) have also proven effective, sometimes offering unique selectivity profiles. nih.govbeilstein-journals.org Asymmetric catalysis of the Prins reaction, a more recent development, utilizes chiral Brønsted acids or chiral Lewis acid complexes to achieve high enantioselectivity. acs.orgacs.org

Tandem strategies, such as the Mukaiyama aldol (B89426)–Prins (MAP) cyclization, combine multiple transformations in one pot. In the MAP cascade, an enol ether is used to trap the reactive oxocarbenium ion, preventing side reactions and leading to highly functionalized THP products. researchgate.netnih.govbeilstein-journals.org

Table 1: Selected Catalytic Systems for Prins Cyclization

Catalyst System Substrates Product Type Key Features Citations
FeCl₃ Homoallylic alcohols, Aldehydes 4-Hydroxy-THPs Excellent stereoselectivity, mild conditions. beilstein-journals.org
InCl₃ Ene-carbamates, Aldehydes All-cis-tetrahydropyran-4-ones Excellent yield, mild Lewis acid. beilstein-journals.orgbeilstein-journals.org
TMSBr Homoallylic alcohols, Aldehydes 4-Bromo-THPs Can favor axial product formation. nih.gov
Amberlyst® 15 Homoallylic alcohols, Aldehydes Polysubstituted THPs Heterogeneous catalyst, allows for simple workup. beilstein-journals.org

Cyclizations Initiated by Oxocarbenium Ions

Cyclizations initiated by oxocarbenium ions represent a fundamental and versatile strategy for tetrahydropyran synthesis. semanticscholar.org This approach is a cornerstone of the Prins reaction but also encompasses a broader range of transformations where the oxocarbenium ion is generated from different precursors, such as acetals, hemiacetals, or allylic and benzylic ethers. nih.govnih.gov

A common method involves the generation of an oxocarbenium ion from an acetal (B89532) using a Lewis acid. The subsequent intramolecular trapping of this electrophilic intermediate by a tethered π-nucleophile, like an alkene or a silyl enol ether, forms the pyran ring. nih.gov The stereochemical outcome of these cyclizations is often highly predictable, favoring the formation of products resulting from a chair-like transition state where bulky substituents occupy equatorial positions. nih.gov

An alternative and complementary method for generating oxocarbenium ions is the oxidation of allylic or benzylic ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This oxidative approach is advantageous as it tolerates acid-labile functional groups. The resulting oxocarbenium ion is then captured intramolecularly to yield the cyclized product. nih.gov This method has been successfully applied to the synthesis of structurally diverse tetrahydropyrans. nih.gov The stereoselectivity of the cyclization is high, though it can be influenced by the geometry of the nucleophilic alkene. nih.gov

Oxa-Michael Addition Reactions

The intramolecular oxa-Michael addition, or oxa-conjugate addition, is a reliable method for the stereoselective synthesis of tetrahydropyran rings. rsc.org This reaction involves the cyclization of a hydroxyl group onto an electron-deficient double bond, such as that found in an α,β-unsaturated ketone, ester, or sulfone. rsc.orgnih.gov The reaction is typically promoted by a base.

This strategy is particularly effective for constructing 2,6-cis-substituted tetrahydropyrans, a common motif in natural product chemistry. rsc.org For example, the synthesis of the C1–C11 subunit of madeirolide A utilized a hetero-Michael cyclization of an α,β-unsaturated thioester to forge the 2,6-cis THP ring in good yield. rsc.org The stereochemical outcome is often governed by thermodynamic control, leading to the most stable chair conformation of the ring.

A powerful extension of this methodology is the transannular oxa-Michael addition. In this variant, a macrocyclic precursor containing a hydroxyl group and an α,β-unsaturated system is induced to cyclize across the ring. This strategy has been integrated into tandem sequences, for instance, following a ring-closing metathesis step, to provide expedient access to complex tetrahydropyran-containing macrolactones. researchgate.net

Hetero-Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles and a premier method for constructing dihydropyran rings, which are readily converted to tetrahydropyrans. numberanalytics.comuchicago.edu In the context of pyran synthesis, the reaction typically involves the cycloaddition of an electron-rich diene with an aldehyde, which serves as the dienophile. nih.gov

Danishefsky-type dienes are frequently used and react with aldehydes under Lewis acid catalysis to efficiently produce 2,6-disubstituted tetrahydropyran-4-one derivatives after hydrolysis of the initial cycloadduct. nih.gov The development of catalytic, asymmetric versions has greatly enhanced the utility of the HDA reaction, allowing for precise control over the stereochemistry of the newly formed chiral centers. rsc.orgthieme-connect.com Chiral chromium(III)-salen complexes, developed by Jacobsen, are notable catalysts that provide high levels of diastereo- and enantioselectivity in the reaction between dienes and aldehydes. rsc.orgnih.gov

The choice of aldehyde and diene is critical for the success and selectivity of the reaction. nih.gov This methodology has been featured as a key step in the total synthesis of numerous complex natural products, demonstrating its reliability and robustness for constructing the tetrahydropyran core. rsc.orgnih.govrsc.org

Table 2: Examples of Hetero-Diels-Alder Reactions in THP Synthesis

Diene Dienophile (Aldehyde) Catalyst/Conditions Product Type Key Features Citations
Danishefsky's Diene Benzaldehyde ZnCl₂ Dihydropyrone Classic Lewis acid catalysis. nih.gov
Siloxy Diene 2-Tosyloxyacetaldehyde Jacobsen's chiral Cr(III) catalyst 2,6-cis-tetrahydropyran-4-one Excellent diastereoselectivity (97:3 dr) and yield (83%). nih.gov
Olefinic Azlactones Isatins Hydrogen-bond catalyst Spirooxindole dihydropyranones Provides access to complex spirocyclic systems with excellent enantioselectivity. rsc.org

Metal-Mediated and Catalyzed Cyclizations

A wide array of transition metals are used to catalyze or mediate the formation of tetrahydropyran rings, offering reaction pathways that are often complementary to traditional acid-catalyzed methods. beilstein-journals.orgrsc.org These reactions frequently involve the activation of π-systems like alkenes, alkynes, or allenes.

Palladium-catalyzed reactions are prominent in this area. For instance, the intramolecular alkoxycarbonylation of a diol containing an appropriately positioned double bond can furnish a tetrahydropyran ring, a strategy used in the synthesis of (+)-neopeltolide. rsc.org

Gold catalysis has emerged as a particularly powerful tool for activating alkynes and allenes toward nucleophilic attack. researchgate.netnih.gov Gold(I) catalysts can promote complex cycloadditions, such as an intermolecular [2+2+2] reaction between an allenamide, an alkene, and an aldehyde, to deliver highly substituted tetrahydropyrans with good stereocontrol. acs.org Gold catalysts are also effective in the cyclization of allenic epoxides, where the regioselectivity of the ring-opening and subsequent cyclization can be controlled to form THP rings. nih.gov

Ruthenium-catalyzed reactions, such as the Alder-ene reaction, can be used to construct precursors for subsequent cyclizations. rsc.org Other metals like niobium(V) chloride have been shown to promote the coupling of homoallylic alcohols with aldehydes to afford 4-chlorotetrahydropyrans under very mild conditions. organic-chemistry.org

Ring-Closing Metathesis for Pyran Ring Formation

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including oxygen heterocycles. beilstein-journals.org This method employs well-defined ruthenium or molybdenum catalysts, most notably Grubbs' and Schrock's catalysts, to form a double bond from a precursor diene, thereby closing the ring.

To synthesize a tetrahydropyran ring using RCM, the starting material is an acyclic diene connected by an ether linkage at the appropriate position. The RCM reaction cyclizes this precursor to form a dihydropyran. The resulting C=C double bond within the ring can then be easily reduced, typically through catalytic hydrogenation, to furnish the saturated tetrahydropyran core. rsc.orgnih.gov

The power of RCM lies in its exceptional functional group tolerance, allowing for its application to complex substrates often encountered in natural product synthesis. beilstein-journals.org It has been employed as a key strategic element for building the THP ring in molecules where other cyclization methods might be less effective due to substrate constraints or functional group incompatibilities. rsc.orgnih.gov

Radical Cyclizations and Carbocation-Initiated Pathways

The construction of the tetrahydropyran ring can be effectively achieved through intramolecular cyclization strategies involving radical or carbocationic intermediates. These methods offer powerful ways to form the six-membered ether skeleton from acyclic precursors.

Radical Cyclizations: The formation of tetrahydropyrans via radical cyclization has been systematically studied to understand the structural requirements for stereoselective ring closure. acs.org These reactions typically involve the generation of a radical on a side chain, which then attacks an appropriately positioned alkene to form the heterocyclic ring. While various methods exist for generating radicals, a common approach involves the use of organohalides with a catalyst and a reducing agent. organic-chemistry.org The stereochemical outcome of these cyclizations is highly dependent on the substitution pattern of the acyclic precursor. rsc.org

Carbocation-Initiated Pathways: Cationic cyclizations are among the most powerful and widely used methods for synthesizing substituted tetrahydropyrans. rsc.org The Prins reaction, in particular, has emerged as a robust technique for the stereoselective construction of the THP skeleton. beilstein-journals.orgresearchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The key intermediate is an oxocarbenium ion, which undergoes an intramolecular cyclization captured by the alkene nucleophile. beilstein-journals.org The stereochemical outcome generally favors the formation of cis-2,6-disubstituted tetrahydropyrans, a result of the intermediate adopting a stable chair-like transition state with equatorial substituents. beilstein-journals.org

Variations of the Prins cyclization have been developed to enhance its scope and selectivity. These include:

Mukaiyama Aldol–Prins (MAP) Cascade: This strategy introduces an internal nucleophile, such as an allylsilane, to trap the reactive oxocarbenium ion, preventing side reactions. beilstein-journals.org

Oxonia-Cope Rearrangement-Prins Cyclization: This cascade reaction allows for the synthesis of tetrahydropyranones, including those with quaternary centers, through a rearrangement of allyl-substituted oxocarbenium ions followed by cyclization. nih.gov

Cyclizations of Epoxy Alcohols: Acid-catalyzed rearrangement of epoxy alcohols can lead to the formation of tetrahydropyrans. nih.gov For instance, the rearrangement of an epoxy ester can produce a mixture of tetrahydrofuran (B95107) and tetrahydropyran rings, providing a biomimetic route to cyclic ethers. nih.gov The regioselectivity of the epoxide opening (5-exo vs. 6-endo cyclization) can often be controlled by the choice of catalyst, with Lewis acids sometimes favoring the formation of the six-membered tetrahydropyran ring where Brønsted acids might yield the five-membered ring. nih.gov

Cyclopropylcarbinol Rearrangements: The ring-opening of substituted cyclopropylcarbinols in the presence of an acid generates a homoallylic cation that can react with an aldehyde in a Prins-type cyclization to deliver trisubstituted tetrahydropyrans. beilstein-journals.orgnih.gov

Below is a table summarizing various carbocation-initiated cyclization strategies for tetrahydropyran synthesis.

MethodPrecursorsCatalyst/ReagentKey IntermediateTypical ProductReference
Prins CyclizationHomoallylic alcohol + AldehydeLewis or Brønsted Acid (e.g., SnBr₄, TFA)Oxocarbenium ioncis-2,6-Disubstituted THP beilstein-journals.orgresearchgate.net
Epoxy Alcohol CyclizationEpoxy alcoholAcid (e.g., TIPSOTf)Protonated epoxide/CarbocationSubstituted THP nih.gov
Cyclopropylcarbinol RearrangementCyclopropylcarbinol + AldehydeTFAHomoallylic cation2,4,6-Trisubstituted THP beilstein-journals.orgnih.gov
Silyl Enol Ether Prins CyclizationHydroxy silyl enol ether + AldehydeLewis Acid (e.g., TMSOTf)Oxocarbenium ioncis-2,6-Disubstituted THP-4-one beilstein-journals.orgresearchgate.net

Achmatowicz Rearrangement and Biomass-Derived Precursors

The Achmatowicz rearrangement is a powerful and unique strategy for converting furans into dihydropyranones, which are versatile intermediates for the synthesis of tetrahydropyrans and their analogs. nih.govwikipedia.org This reaction is particularly significant from a green chemistry perspective as the starting material, furfuryl alcohol, can be readily derived from biomass sources like furfural (B47365). acs.orgacs.org Furfural is considered a key renewable platform chemical, making the Achmatowicz rearrangement a sustainable route to complex heterocyclic molecules. acs.org

The classical reaction involves the oxidation of a furfuryl alcohol, typically with an oxidant like bromine in methanol (B129727), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Subsequent rearrangement under acidic conditions yields a 6-hydroxy-2H-pyran-3(6H)-one derivative. nih.gov This dihydropyranone can then be readily converted to the desired substituted tetrahydropyran through a series of standard transformations, such as reduction and deoxygenation.

Over the years, numerous oxidants have been employed for the Achmatowicz rearrangement, including m-CPBA and NBS. acs.org However, these reagents generate stoichiometric waste, prompting the development of greener alternatives. researchgate.net Tong and coworkers have developed two generations of green approaches for this rearrangement, utilizing oxone-halide and Fenton-halide systems. acs.orgnih.gov These methods are safer, use less toxic reagents, and are scalable, allowing for the production of valuable pyran intermediates at a low cost from biomass-derived precursors. acs.orgnih.gov

Furan (B31954) → Furfuryl Alcohol → Dihydropyranone → Tetrahydropyran Derivative

Esterification and Functional Group Interconversion Pathways for this compound Synthesis

Once the tetrahydropyran ring with the appropriate acetic acid side chain is constructed, the final step is the formation of the methyl ester. This can be achieved through direct esterification or by the interconversion of other functional groups.

Direct Esterification: The most straightforward method is the Fischer esterification of 2-(tetrahydro-2H-pyran-4-yl)acetic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This equilibrium-driven process is a classical and widely used method for preparing simple esters.

Functional Group Interconversion (FGI): FGI provides alternative routes to the target ester, often starting from more readily available precursors. nsf.gov One such pathway begins with 4-cyanotetrahydropyran. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is then esterified as described above. A one-pot process to convert the nitrile directly to the ester is also feasible. For example, a process for producing tetrahydropyran-4-carboxylic acid compounds or their esters from 4-cyanotetrahydropyran compounds under mild conditions has been described as an industrially suitable method.

Another potential, albeit more complex, FGI pathway is the Darzens glycidic ester synthesis. unacademy.com This reaction involves the condensation of a ketone (in this case, tetrahydropyran-4-one) with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). unacademy.com The resulting epoxide ring can then be opened and the side chain manipulated to yield the target acetate (B1210297) structure. While indirect, this demonstrates the flexibility of FGI in accessing the desired molecular architecture.

Stereoselective Synthesis of this compound and Chiral Analogs

While this compound is an achiral molecule, the synthesis of chiral analogs, where the tetrahydropyran ring is substituted, is of great importance in drug discovery. The development of asymmetric methods to control the stereochemistry of the THP ring is a major focus of modern organic synthesis. rsc.orgwhiterose.ac.uk

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. rsc.orgrsc.org Chiral small molecules, such as squaramides or primary and secondary amines, can catalyze cascade reactions to produce highly functionalized THP rings with excellent stereocontrol. rsc.org For example, a bifunctional quinine-based squaramide organocatalyst can be used in a multicomponent cascade reaction to afford tetrahydropyrans with five contiguous stereocenters in high diastereomeric and enantiomeric excess. nih.gov Another approach involves an intramolecular oxa-Michael cyclization catalyzed by chiral phosphoric acids (CPA) to yield chiral THPs. whiterose.ac.uk

Substrate- and Reagent-Controlled Methods:

Asymmetric Prins Cyclization: Catalytic asymmetric variants of the Prins reaction have been developed, using chiral catalysts to induce enantioselectivity. acs.orgacs.org For instance, chiral imino-imidodiphosphate catalysts can facilitate the reaction between a homoallylic alcohol and an aldehyde, enabling efficient transfer of stereochemical information. acs.org

Ring-Expansion of Chiral Precursors: A stereoselective, metal-free ring-expansion of enantiomerically pure monocyclopropanated furans can lead to highly functionalized dihydro-2H-pyran derivatives. acs.org These precursors can be synthesized from renewable resources and offer an attractive entry to chiral pyran systems. acs.org

Palladium-Catalyzed Reactions: A stereoselective Heck redox-relay strategy has been used for the synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol, demonstrating excellent selectivity. acs.org

The table below highlights some asymmetric strategies for synthesizing chiral tetrahydropyran analogs.

Asymmetric MethodCatalyst/ReagentKey TransformationStereocontrolReference
Organocatalytic CascadeQuinine-based squaramideMichael/Henry/KetalizationExcellent ee (>93%) and dr (>20:1) nih.gov
Organocatalytic Oxa-Michael CyclizationChiral Phosphoric Acid (CPA)Intramolecular oxa-MichaelHigh ee (up to 99%) whiterose.ac.uk
Asymmetric Prins CyclizationChiral imino-imidodiphosphateIntermolecular Prins reactionCatalyst-controlled enantioselectivity acs.org
Heck Redox-RelayPalladium(II) acetateOxidative Heck reactionExcellent diastereoselectivity for 2,6-trans acs.org
Stereoselective Ring ExpansionBrønsted acid (e.g., Amberlyst 15)Rearrangement of chiral cyclopropanated furanSubstrate-controlled diastereoselectivity acs.org

Green Chemistry Approaches in the Synthesis of Tetrahydropyran Esters

The principles of green chemistry, which aim to make chemical processes more sustainable and environmentally friendly, are increasingly being applied to the synthesis of heterocyclic compounds like tetrahydropyran esters. Key strategies include the use of renewable feedstocks, safer reagents, and alternative solvents.

Renewable Feedstocks and Catalysts:

As previously mentioned, the Achmatowicz rearrangement provides a direct link between biomass-derived furfural and functionalized pyrans. nih.gov The development of green oxidation systems, such as oxone-halide or Fenton-halide catalysis, further enhances the sustainability of this route by avoiding toxic heavy metals and stoichiometric organic waste. acs.orgacs.org

The direct catalytic production of tetrahydropyran (THP) itself from furfural-derived dihydropyran (DHP) over a Ni/SiO₂ catalyst has been demonstrated as an economically competitive and renewable process. rsc.org

Alternative Solvents and Conditions:

Water as a Solvent: Water is an abundant, non-toxic, and non-flammable solvent. elgalabwater.com Its use in organic synthesis can improve reaction rates and selectivities while simplifying workup procedures. mrforum.com For example, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization in water at room temperature to provide tetrahydropyran derivatives with high yield and selectivity. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to improved efficiency. nih.gov A solvent-free Prins cyclization has been reported by grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid on silica (B1680970) gel, providing a green route to THP-based odorants. iaea.org

The application of these green principles not only reduces the environmental impact of synthesizing molecules like this compound but also often leads to more efficient and cost-effective processes.

Mechanistic Investigations of Reactions Involving Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate

Reaction Kinetics and Transition State Analysis of Ester Hydrolysis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

The hydrolysis of esters, a classic organic reaction, can be catalyzed by either acid or base. The kinetics of this process for this compound are governed by principles applicable to similar esters, such as methyl acetate (B1210297).

Under acidic conditions, the reaction is typically pseudo-first-order because water, acting as both solvent and reactant, is present in a large excess, rendering its concentration effectively constant throughout the reaction. egyankosh.ac.inyoutube.com The reaction rate is therefore dependent on the concentration of the ester and the acid catalyst. The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Conversely, alkaline hydrolysis is a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The hydroxide ion is a more potent nucleophile than water, leading to a direct attack on the carbonyl carbon.

Transition State Analysis

Computational studies on simple esters like methyl acetate have provided significant insights into the transition states of hydrolysis. furman.edu The hydrolysis is proposed to proceed through a tetrahedral intermediate. canada.caresearchgate.net

Acid-Catalyzed Hydrolysis: The reaction proceeds via a transition state leading to a tetrahedral intermediate. This intermediate is formed after the initial protonation of the carbonyl oxygen and the subsequent attack by a water molecule.

Alkaline-Catalyzed Hydrolysis: In this mechanism, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate through a transition state. This intermediate then collapses, eliminating the methoxide (B1231860) ion to form the carboxylate. furman.edu

The energy profile of these reactions has been modeled, with computational methods like AM1 and PM3 being used to evaluate the geometries and energies of the transition states and intermediates. furman.edu For the neutral hydrolysis of methyl acetate, it has been proposed that the reaction can proceed through either a one-step or a two-step mechanism involving a tetrahedral intermediate, with the dominant pathway depending on the number of water molecules involved in the transition state. canada.ca

Table 1: Factors Influencing Ester Hydrolysis Kinetics

Factor Description Impact on Rate
Catalyst Acid or base catalysis provides an alternative reaction pathway with a lower activation energy. Increases reaction rate significantly compared to neutral hydrolysis.
Temperature Increasing the temperature provides more kinetic energy to the reacting molecules. Increases reaction rate.
Steric Hindrance Bulky groups near the reaction center can hinder the approach of the nucleophile. The tetrahydro-2H-pyran ring may have a modest steric influence compared to a simple alkyl chain.

| Solvent | The polarity of the solvent can affect the stability of the transition state. | Polar solvents that can stabilize the charged transition state generally increase the rate. |

Detailed Mechanistic Pathways for the Formation of the Tetrahydropyran (B127337) Acetate Moiety

The synthesis of the tetrahydropyran ring, the core of this compound, can be achieved through various mechanistic pathways. These often involve cyclization reactions of linear precursors.

One common strategy is the Prins cyclization , where a homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst, such as phosphomolybdic acid, to form a tetrahydropyran-4-ol derivative. organic-chemistry.org This intermediate can then be further functionalized.

Another powerful method is the intramolecular hydroalkoxylation/cyclization of alkynols, catalyzed by lanthanide triflates. organic-chemistry.org This reaction proceeds via a Markovnikov-type addition of the hydroxyl group to the alkyne.

Multicomponent reactions (MCRs) offer an efficient route to highly substituted pyran derivatives. nih.govgrowingscience.comencyclopedia.pub A typical MCR for synthesizing a 4H-pyran derivative involves the reaction of an aromatic aldehyde, malononitrile (B47326), and a β-ketoester like ethyl acetoacetate. growingscience.com The proposed mechanism for this reaction, catalyzed by a base like KOH-loaded CaO, proceeds through two potential initial steps: growingscience.com

Knoevenagel Condensation: The reaction begins with the condensation of the aromatic aldehyde and malononitrile to form a benzylidene malononitrile intermediate.

Michael Addition: The β-ketoester then undergoes a Michael addition to this intermediate. This is followed by an intramolecular cyclization and tautomerization to yield the final 4H-pyran product. growingscience.comencyclopedia.pub

Subsequent reduction of the double bonds in the 4H-pyran ring would lead to the saturated tetrahydropyran skeleton. The acetate side chain is typically introduced by standard esterification of a corresponding alcohol precursor or by carrying the acetate moiety through the synthetic sequence on one of the starting materials.

Catalytic Cycles and Ligand Effects in Syntheses of Pyran Derivatives

The synthesis of pyran derivatives is often facilitated by a diverse range of catalysts, each operating through a distinct catalytic cycle. The choice of catalyst and ligands can significantly influence the reaction's efficiency, selectivity, and scope.

Heterogeneous Catalysis

Nanoparticle catalysts, such as magnetite (Fe₃O₄), are employed in the synthesis of 4H-pyrans. nih.gov The proposed mechanism for a magnetite-catalyzed MCR involves a tandem process: organic-chemistry.org

Aldol (B89426) Condensation: Initial condensation between the reactants.

Michael-type Addition: Subsequent addition to an α,β-unsaturated intermediate.

Dehydrating Annulation: Cyclization with the elimination of water to form the pyran ring.

The advantage of these heterogeneous catalysts is their ease of separation from the reaction mixture (e.g., using an external magnet for Fe₃O₄) and their potential for recyclability. nih.govgrowingscience.com

Homogeneous Catalysis

Gold Catalysis: Gold(I) catalysts, such as IPrAuCl, have been used in the synthesis of 2-methyl-pyran-4-one derivatives from acetylketene and terminal acetylenes. researchgate.net While the detailed catalytic cycle is still a subject of investigation, it is proposed to involve the formation of an alkynyl-gold species which then reacts with acetylketene. researchgate.net

Palladium Catalysis: Palladium(II) catalysts are used for the synthesis of pyran motifs from alcohols. organic-chemistry.org The mechanism is suggested to involve an initial C-H activation followed by an inner-sphere functionalization pathway. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the [2 + 4] cyclization of an alkynyl ester with an α,β-unsaturated ketone to produce highly substituted 4H-pyran derivatives. organic-chemistry.org

Ligand Effects

Ligands play a crucial role in modifying the properties of metal catalysts, thereby affecting the outcome of the reaction. For instance, in nickel-catalyzed reactions for the synthesis of chalcones, which can be precursors to pyran-type structures, ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are essential components of the catalytic system. acs.org The ligand can influence the stability, solubility, and reactivity of the catalytic species, which in turn affects the yield and selectivity of the desired product.

Table 2: Comparison of Catalytic Systems for Pyran Synthesis

Catalyst System Reaction Type Key Mechanistic Steps Advantages
Magnetite (Fe₃O₄) Nanoparticles Multicomponent Reaction Tandem aldol condensation, Michael addition, dehydrating annulation organic-chemistry.org Reusable, easy to separate, environmentally benign nih.gov
KOH-loaded CaO Multicomponent Reaction Knoevenagel condensation, Michael addition, intramolecular cyclization growingscience.com High yield, short reaction time, solvent-free conditions growingscience.com
IPrAuCl (Gold Catalyst) Cycloaddition Formation of alkynyl-gold species, reaction with acetylketene researchgate.net High yields under catalytic conditions compared to uncatalyzed reaction researchgate.net

| Pd(II)/bis-sulfoxide | C-H Activation/Cyclization | C-H activation, inner-sphere functionalization organic-chemistry.org | Access to various pyran motifs from a wide range of alcohols organic-chemistry.org |

Studies on Rearrangement Reactions of this compound Precursors

Rearrangement reactions provide an elegant pathway to complex cyclic structures like the tetrahydropyran ring from simpler, often acyclic or different ring-sized precursors.

One notable example is the acid-catalyzed rearrangement of an epoxy ester . A study demonstrated that the rearrangement of an (S)-epoxide derived from 2α-allyl cholestanyl acetate in the presence of acid resulted in a mixture of a tetrahydrofuran (B95107) and a tetrahydropyran derivative. nih.gov The formation of the six-membered tetrahydropyran ring supports the hypothesis that such rearrangements could be involved in the biosynthesis of ladder-type marine polyether toxins and represents a biomimetic approach to cyclic ether synthesis. nih.gov

Another relevant rearrangement involves the conversion of 4,5-dihydrofurans into 2H-pyrans. In a one-pot synthesis, a phosphine-catalyzed condensation of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters initially forms a 4,5-dihydrofuran intermediate. mdpi.com This intermediate, upon heating in the presence of pyrrolidine, rearranges to form a stable 2H-pyran. mdpi.com

Furthermore, a propargyl Claisen rearrangement has been utilized in a one-pot procedure to synthesize 2H-pyrans. mdpi.com This Ag(I)-catalyzed rearrangement of propargyl vinyl ethers is followed by a DBU-catalyzed isomerization and a 6π-oxa-electrocyclization to yield the final pyran product. mdpi.com These examples highlight how skeletal reorganizations can be strategically employed to construct the tetrahydropyran core from various precursors.

Computational Chemistry and Theoretical Studies of Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. taylor.edu By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. taylor.edu For Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate, a typical DFT study would begin with geometry optimization to find the lowest energy three-dimensional structure. Functionals such as B3LYP or M06-2X combined with basis sets like 6-31G(d,p) or def2-SVP are commonly employed for such tasks on organic molecules. arxiv.org

Once the geometry is optimized, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule is more likely to be reactive. While specific DFT studies on this compound are not prominent in the literature, calculations on analogous esters have been used to determine their HOMO-LUMO gaps and map their molecular electrostatic potential to visualize electron-rich and electron-poor regions. researchgate.net For the title compound, the ether oxygen, the carbonyl oxygen, and the ester oxygen would be expected to be the most electron-rich regions, making them susceptible to electrophilic attack.

The table below outlines the typical electronic properties that would be determined in a DFT study.

PropertyDescriptionTypical DFT Functional/Basis Set
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles.B3LYP/6-31G(d)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.B3LYP/6-31G(d)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.B3LYP/6-31G(d)
HOMO-LUMO GapThe energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity.B3LYP/6-31G(d)
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack.B3LYP/6-31G(d)

Conformational Analysis using Molecular Mechanics (MM3) and Quantum Chemical Methods

Studies on the parent tetrahydro-2H-pyran ring have extensively mapped its conformational landscape. researchgate.net The chair conformation is overwhelmingly the most stable, with twist and boat forms being significantly higher in energy. researchgate.netmontclair.edu The energy difference between the chair and the higher energy conformers is substantial, indicating a strong preference for the chair form at room temperature. researchgate.net

Calculated Relative Energies (kcal/mol) of Tetrahydro-2H-pyran Conformers researchgate.net
MethodChair2,5-Twist1,4-Boat
HF/6-311+G(d,p)0.005.926.72
MP2/6-311+G(d,p)0.005.786.76
B3LYP/6-311+G(d,p)0.005.846.23
B3P86/6-311+G(d,p)0.005.846.23

For this compound, the THP ring is expected to adopt this stable chair conformation. The primary conformational question then becomes the orientation of the -CH2COOCH3 substituent at the C4 position. The substituent can be in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on C2 and C6, large substituents strongly prefer the equatorial position. nih.gov Studies on 4-methyltetrahydro-2H-pyran confirm that the equatorial conformer is more stable than the axial one. researchgate.netmontclair.edu Given that the -CH2COOCH3 group is substantially larger than a methyl group, it is predicted to have an even stronger preference for the equatorial position to minimize steric strain.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the most likely sites of chemical reactions on a molecule. nih.gov Frontier Molecular Orbital (FMO) theory is a fundamental approach where reactivity is governed by the interaction between the HOMO of one reactant and the LUMO of another. For this compound, the HOMO is likely localized on the oxygen atoms, suggesting these are the primary sites for electrophilic attack. The LUMO may be centered around the carbonyl carbon of the ester group, making it the most probable site for nucleophilic attack.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. researchgate.netaps.org The standard high-accuracy method involves using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The process for simulating an NMR spectrum is outlined in the table below.

StepDescription
1.Geometry Optimization: The molecule's 3D structure is optimized to its lowest energy conformation using a reliable DFT method (e.g., B3LYP/6-311+G(2d,p)). For this molecule, the equatorial chair conformer would be used.
2.Shielding Calculation: Using the optimized geometry, the absolute magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) is calculated using the GIAO method with a suitable functional and basis set. nih.gov
3.Reference Calculation: The same shielding calculation is performed for a reference compound, almost universally Tetramethylsilane (TMS).
4.Chemical Shift Prediction: The predicted chemical shift (δ) for each nucleus is calculated by subtracting its absolute shielding value from that of the reference compound.

For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the axial and equatorial protons of the THP ring due to the fixed chair conformation. The simulation would also predict the chemical shifts for the singlet of the ester's methyl group (-OCH3) and the protons of the methylene (B1212753) bridge (-CH2-). Comparing these predicted shifts to an experimental spectrum can confirm the molecular structure and its dominant conformation. The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. nih.gov

Advanced Spectroscopic Characterization and Conformational Analysis of Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule. illinois.edu The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals.

Proton NMR Coupling Constant Analysis and Conformational Equilibria

Proton (¹H) NMR spectroscopy is instrumental in defining the conformation of the tetrahydropyran (B127337) ring. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituent at the C4 position can exist in either an axial or equatorial orientation, leading to conformational isomers. The magnitude of the vicinal coupling constants (³J) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.gov

Analysis of the coupling constants of the protons on the tetrahydropyran ring, particularly the proton at C4, allows for the determination of the predominant conformation. A large coupling constant (typically 8-13 Hz) for the interaction between axial protons (³J_ax,ax) and smaller coupling constants for axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) interactions (typically 2-5 Hz) are expected. researchgate.netresearchgate.net By analyzing the multiplicity and coupling constants of the H4 proton and its neighbors at C3 and C5, the preference for an axial or equatorial placement of the acetate (B1210297) side chain can be determined. The existence of both conformers in equilibrium can also be assessed by observing temperature-dependent changes in the NMR spectrum. nih.gov

Table 1: Predicted ¹H NMR Data (CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H2, H6 (axial) 3.30 - 3.45 ddd J ≈ 11.5, 11.5, 2.5
H2, H6 (equatorial) 3.90 - 4.05 ddd J ≈ 11.5, 4.0, 2.0
H3, H5 (axial) 1.20 - 1.35 m
H3, H5 (equatorial) 1.60 - 1.75 m
H4 1.95 - 2.10 m
-CH₂-COO 2.25 - 2.35 d J ≈ 7.0

Carbon-13 NMR Chemical Shift Correlations

Carbon-13 (¹³C) NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in this compound. The chemical shifts can be assigned based on established correlation tables and by using 2D NMR techniques. illinois.edu The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (170-175 ppm). The carbons of the tetrahydropyran ring attached to the oxygen atom (C2 and C6) appear around 67-70 ppm, while the other ring carbons (C3, C4, C5) and the side-chain methylene (B1212753) carbon resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shift Data (CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O 172.5
C2, C6 67.8
-OCH₃ 51.5
-CH₂-COO 40.8
C4 34.5

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the tetrahydropyran ring, for instance, showing correlations between H2/H3, H3/H4, H4/H5, and H5/H6. It would also show the coupling between the H4 proton and the adjacent methylene protons of the acetate side chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. epfl.ch Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons. For example, it would connect the methoxy (B1213986) proton signal (~3.7 ppm) to the methoxy carbon signal (~51.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). youtube.com It is particularly useful for identifying quaternary carbons (like the ester carbonyl) and for piecing together different fragments of the molecule. Key HMBC correlations would include the one between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O), and correlations from the side-chain methylene protons (-CH₂-) to the C3, C4, and C5 carbons of the ring, confirming the attachment point of the side chain. sdsu.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa For this compound, these methods would confirm the presence of the ester and ether functionalities.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to changes in the dipole moment during a vibration. The most prominent feature would be the strong absorption band for the ester carbonyl (C=O) stretching vibration, expected in the region of 1735-1750 cm⁻¹. Other key absorptions include the C-O-C stretching vibrations of the ester group (around 1250-1000 cm⁻¹) and the tetrahydropyran ether linkage (around 1100 cm⁻¹). The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is complementary to IR spectroscopy. ksu.edu.sa While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. The C-C and C-O single bond stretches of the molecular backbone often give rise to distinct Raman signals.

Table 3: Key Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 3000 Medium-Strong
C=O Stretch Ester 1735 - 1750 Strong
C-O Stretch Ester 1250 - 1000 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₄O₃, corresponding to a molecular weight of 158.196 g/mol . myskinrecipes.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. The fragmentation pattern would be characteristic of both an ester and a cyclic ether. Key fragmentation pathways would likely include:

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 127.

Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 99.

Alpha-cleavage of the ester, leading to a fragment corresponding to [CH₂COOCH₃]⁺ at m/z = 73.

Cleavage of the tetrahydropyran ring. A common pathway for cyclic ethers is the cleavage adjacent to the ether oxygen, followed by a series of rearrangements and further fragmentations. miamioh.edu A significant peak is expected at m/z = 85, corresponding to the tetrahydropyran-4-yl cation after loss of the acetate side chain.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Formula of Fragment
158 [M]⁺ (Molecular Ion) [C₈H₁₄O₃]⁺
127 [M - OCH₃]⁺ [C₇H₁₁O₂]⁺
99 [M - COOCH₃]⁺ [C₆H₁₁O]⁺
85 [Tetrahydropyran-4-yl]⁺ [C₅H₉O]⁺
73 [CH₂COOCH₃]⁺ [C₃H₅O₂]⁺

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. If a suitable single crystal of this compound can be grown, this method would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography would unambiguously establish the solid-state conformation of the tetrahydropyran ring and the orientation of the acetate substituent. Furthermore, if the compound is chiral and has been resolved into its enantiomers, anomalous dispersion techniques in X-ray crystallography could be used to determine its absolute stereochemistry. The resulting crystal structure would serve as the ultimate reference for validating the conformational preferences inferred from spectroscopic methods like NMR.

Table 5: List of Chemical Compounds

Compound Name
This compound
Carbon Dioxide
Chloroform-d

Following a comprehensive review of scientific literature, it has been determined that there are no publicly available research findings or data specifically detailing the chiroptical spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for the enantiomeric excess determination and chiral conformation of this compound.

Extensive searches for dedicated studies on the CD, ORD, or Vibrational Circular Dichroism (VCD) of this specific compound did not yield any experimental spectra, computational analyses, or associated data such as specific rotation or molar ellipticity values. While the tetrahydropyran (also known as oxane) ring is a common structural motif in a vast array of chiral natural products and synthetic molecules, and techniques like CD and VCD are powerful tools for stereochemical analysis, it appears that "this compound" itself has not been the subject of such specific chiroptical investigations in the published literature.

Research in chiroptical spectroscopy tends to focus on more complex molecules where chirality significantly influences biological activity or material properties. This includes studies on complex natural products, chiral polymers, and macrocyclic compounds. The principles of chiroptical spectroscopy are well-established for determining the absolute configuration and conformational preferences of chiral molecules. However, the application of these techniques and the reporting of detailed findings are contingent on specific research being conducted on a given compound.

Without primary research data, the generation of a scientifically accurate and informative section on the chiroptical spectroscopy of this compound, including the requested data tables and detailed research findings, is not possible.

Chemical Transformations and Derivatization of Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate

Hydrolysis and Saponification Reactions of the Ester Moiety

The ester group is one of the most reactive sites in Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate. It readily undergoes hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Saponification , or base-mediated hydrolysis, is a common and efficient method for this transformation. The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process results in the formation of an alkali metal carboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to furnish the final carboxylic acid product. This saponification and acidification sequence is a standard procedure in the synthesis of pyran derivatives. google.com

The resulting carboxylic acid, tetrahydropyranyl-4-acetic acid, is a key intermediate for further derivatization, such as the formation of amides, acid chlorides, or more complex esters. chemicalbook.com

Table 1: Conditions for Hydrolysis of this compound

Reaction Type Reagents Intermediate Product Final Product
Saponification 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ (e.g., HCl) Sodium 2-(tetrahydro-2H-pyran-4-yl)acetate 2-(tetrahydro-2H-pyran-4-yl)acetic acid

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | Not applicable | 2-(tetrahydro-2H-pyran-4-yl)acetic acid |

Functionalization of the Tetrahydropyran (B127337) Ring

Direct functionalization of the saturated tetrahydropyran ring of this compound is challenging due to the general inertness of its C-H bonds. Therefore, modifications to the ring are typically achieved by using synthetic precursors that already contain reactive functional groups.

Strategies for synthesizing functionalized tetrahydropyran rings often involve cyclization reactions. For instance, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum, can produce tetrahydropyran rings bearing various substituents. organic-chemistry.org Another powerful method is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst to form a substituted tetrahydropyran-4-ol. organic-chemistry.org

Once a functional group is present on the ring, it can be further manipulated. For example, a hydroxyl group, as seen in the related compound Methyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate, can be oxidized to a ketone, eliminated to form a double bond, or substituted. achmem.com Palladium-catalyzed methods, such as the Heck redox-relay strategy, have been developed for the stereoselective synthesis of highly functionalized 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols, providing a synthetic handle for further diversification. acs.org

Reactions at the Acetate (B1210297) Side Chain

The acetate side chain offers several avenues for chemical modification beyond simple hydrolysis.

Reduction to an Alcohol : The ester can be reduced to the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. chemicalbook.commedchemexpress.com This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The resulting alcohol is a valuable building block for synthesizing other derivatives. chemicalbook.com

Amidation : The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction is often slower than hydrolysis and may require heating or catalysis. A more common route to the amide is via the parent carboxylic acid, which can be activated (e.g., as an acid chloride) before reacting with an amine.

Alpha-Carbon Functionalization : The α-carbon (the carbon atom between the pyran ring and the carbonyl group) is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the alpha position.

Table 2: Potential Reactions at the Acetate Side Chain

Transformation Reagent(s) Product Type Example Product Name
Reduction Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol (Tetrahydro-2H-pyran-4-yl)methanol chemicalbook.commedchemexpress.com
Amidation Amine (R-NH₂) Amide N-Alkyl-2-(tetrahydro-2H-pyran-4-yl)acetamide
Alpha-Alkylation 1. LDA 2. Alkyl Halide (R-X) α-Substituted Acetate Methyl 2-alkyl-2-(tetrahydro-2H-pyran-4-yl)acetate

| Conversion to Amine | (Multi-step) | Primary Amine | (Tetrahydro-2H-pyran-4-yl)methanamine bldpharm.com |

The existence of derivatives like (tetrahydro-2H-pyran-4-yl)methanamine demonstrates that the acetate side chain can be successfully converted into other functional groups. bldpharm.com

Synthesis of Analogs and Structurally Related Tetrahydropyran Esters

The synthesis of analogs of this compound and related esters relies on the robust methodologies developed for constructing the core tetrahydropyran ring system. organic-chemistry.org These methods allow for the introduction of various substituents at different positions on the ring, leading to a diverse library of structurally related compounds.

One of the most fundamental approaches is the Prins cyclization , which provides access to tetrahydropyran-4-ol derivatives that can be further elaborated. organic-chemistry.org Asymmetric versions of these cyclizations can yield enantiomerically enriched pyrans. nih.gov For instance, a tandem Mukaiyama aldol (B89426)–Prins sequence has been used to access nonracemic pyrans. nih.gov

Modern catalytic methods have expanded the toolkit for tetrahydropyran synthesis. Palladium-catalyzed oxidative Heck redox-relay strategies allow for the highly stereoselective synthesis of 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols. acs.org These reactions are tolerant of various functional groups, enabling the creation of complex analogs. acs.org

The synthesis of specific analogs often involves a multi-step sequence. For example, the synthesis of a key intermediate for the drug orforglipron (B8075279) involved the acylation of carbethoxymethylenetriphenylphosphorane with a substituted tetrahydropyran-4-carboxylic acid chloride. researchgate.net This highlights how derivatives of the parent acid can be used to build more complex molecules. Examples of related analogs that have been synthesized include those with additional alkyl groups on the tetrahydropyran ring, such as 2-(4-Methyl-tetrahydro-2H-pyran-4-yl)acetic acid and 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate. chemspider.comsynquestlabs.com

Table 3: Selected Strategies for the Synthesis of Tetrahydropyran Analogs

Synthetic Strategy Key Reaction Precursors Product Type Reference(s)
Prins Cyclization Acid-catalyzed cyclization Homoallylic alcohol, Aldehyde Substituted Tetrahydropyran-4-ol organic-chemistry.org
Pyran Annulation Lewis acid-promoted cyclization Allylsilane, Aldehyde 2,6-disubstituted Tetrahydropyran nih.gov
Heck Redox-Relay Palladium-catalyzed oxidative coupling Dihydropyranyl alcohol, Boronic acid 2,6-trans-disubstituted Tetrahydropyran acs.org

| Esterification | Fischer Esterification or Acyl Chloride route | Tetrahydropyran-acetic acid, Alcohol | Tetrahydropyran-acetate ester | google.com |

These synthetic routes provide flexible access to a wide array of tetrahydropyran-based esters and their derivatives, which are important in fields ranging from medicinal chemistry to materials science. chemicalbook.com

Applications of Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate As a Synthetic Intermediate and Precursor

Role in the Synthesis of Biologically Active Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) motif is a privileged scaffold found in a multitude of biologically active compounds. The inherent functionalities of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate allow for its elaboration into various tetrahydropyran derivatives exhibiting significant pharmacological properties.

A notable application of this building block is in the synthesis of pyrazole-containing compounds, which are known for a wide range of biological activities. nih.govbibliomed.orgmdpi.com For instance, pyrano[2,3-c]pyrazole derivatives, which can be accessed from precursors derived from tetrahydropyran structures, have been investigated as analogues of 3-hydroxyflavones. nih.gov The synthesis of these complex heterocyclic systems often involves the initial construction of a substituted pyran ring, for which this compound can serve as a key starting material. The general strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, a reaction for which the ester group of the title compound can be readily converted into a suitable dicarbonyl precursor. nih.gov

Furthermore, the tetrahydropyran ring is a key component of various 4H-pyran derivatives that have been synthesized and evaluated for their potential as DNA binding agents. nih.gov The synthesis of these highly substituted 4H-pyrans can be achieved through multicomponent reactions, where the tetrahydropyran moiety can be introduced early in the synthetic sequence. nih.gov

The following table summarizes representative examples of biologically active tetrahydropyran derivatives whose synthesis can be conceptually traced back to precursors like this compound.

Derivative ClassBiological ActivitySynthetic Approach
Pyrano[2,3-c]pyrazoles3-Hydroxyflavone analoguesCyclocondensation reactions
4H-PyransDNA minor groove bindersMulticomponent reactions
Substituted PyrazolesVarious pharmacological activitiesCyclocondensation of 1,3-dicarbonyls

Integration into Complex Natural Product Total Synthesis

The structural complexity and stereochemical richness of natural products often necessitate the use of well-defined and versatile building blocks. This compound and its derivatives have proven to be valuable in the total synthesis of several complex natural products, particularly those containing the tetrahydropyran ring system. nih.govsci-hub.seresearchgate.netresearchgate.net

One of the most compelling examples is the total synthesis of (-)-Civet, a constituent of civet, the glandular secretion of the civet cat. medcraveonline.com The core structure of (-)-Civet is (2R, 6R)-(6-Methyltetrahydropyran-2-yl)acetic acid, a molecule that is structurally very similar to the hydrolyzed form of this compound. The synthesis of (-)-Civet has been achieved from tri-O-acetyl-D-glucal, a chiral pool starting material, through a series of stereocontrolled transformations to construct the cis-2,6-disubstituted tetrahydropyran ring. medcraveonline.com The acetic acid side chain is then introduced, highlighting a synthetic strategy that could be adapted from a precursor like this compound.

The synthesis of other natural products containing the tetrahydropyran motif, such as those with a pyranone (δ-lactone) ring, often involves the cyclization of a precursor that could be derived from the title compound. nih.gov These syntheses frequently rely on stereospecific reactions to control the stereochemistry of the final product. nih.gov

The table below showcases natural products whose synthesis involves tetrahydropyran intermediates that are structurally related to this compound.

Natural ProductKey Structural FeatureRelevance of the Precursor
(-)-Civet(2R, 6R)-(6-Methyltetrahydropyran-2-yl)acetic acidDirect structural analogue
Various Fungal MetabolitesPyran or Pyranone ringsPrecursor for the tetrahydropyran core

Utilization in Medicinal Chemistry Lead Optimization and Drug Discovery Programs

The tetrahydropyran ring is a common feature in many drug candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional scaffold for interacting with biological targets. This compound serves as a valuable starting point for the introduction of this beneficial moiety during lead optimization in drug discovery programs.

A prominent example is the development of RAF inhibitors for the treatment of cancers with RAS mutations. In the discovery of RAF709, a potent and selective RAF inhibitor, a key challenge was to improve the solubility of the lead compound. nih.gov This was achieved by replacing an N-methylpyridone group with a tetrahydropyranyl oxy-pyridine derivative, a modification that significantly enhanced the drug-like properties of the molecule. nih.govacs.org The synthesis of this tetrahydropyranyl ether could be envisioned to start from a precursor like (tetrahydro-2H-pyran-4-yl)methanol, which is readily available from the reduction of this compound. chemicalbook.com

Another significant application is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2), which are promising therapeutic agents for inflammatory and neuropathic pain. The clinical candidate GW842166X features a (tetrahydro-2H-pyran-4-yl)methyl group attached to a pyrimidine (B1678525) carboxamide core. This specific substituent was identified through lead optimization to provide optimal potency and pharmacokinetic properties. The synthesis of this moiety can be directly achieved from (tetrahydro-2H-pyran-4-yl)methanol, the reduction product of the title compound.

The following table highlights drug candidates where the tetrahydropyran moiety, derivable from this compound, plays a crucial role.

Drug Candidate/TargetRole of the Tetrahydropyran MoietySynthetic Precursor
RAF709 (RAF inhibitor)Improves solubility and drug-like properties(Tetrahydro-2H-pyran-4-yl)methanol
GW842166X (CB2 agonist)Provides optimal potency and pharmacokinetics(Tetrahydro-2H-pyran-4-yl)methanol

Development of Novel Materials and Functional Molecules

Beyond its applications in the life sciences, the tetrahydropyran scaffold is being explored for the development of novel materials with unique properties. While the direct use of this compound in this area is still emerging, its derivatives hold promise as building blocks for functional polymers and liquid crystals.

The incorporation of aliphatic ring structures, such as the tetrahydropyran ring, into the molecular architecture of liquid crystal monomers can significantly influence their mesomorphic properties. nih.gov The flexible, non-planar nature of the tetrahydropyran ring can disrupt crystal packing, leading to lower melting points and broader liquid crystalline ranges, which are desirable properties for display applications. Although specific examples starting from this compound are not yet widely reported, the principle of using such cyclic structures to tune material properties is well-established. nih.gov

In the field of functional polymers, monomers containing cyclic ethers can be polymerized to create materials with specific thermal or mechanical properties. A patent describes the synthesis of tetrahydro-2H-pyran derivatives suitable for industrial production, which can then be used in various chemical reactions, including the formation of polymers. google.com The ester functionality of this compound could potentially be converted into a polymerizable group, such as a vinyl or acrylate (B77674) group, allowing for its incorporation into polymer chains.

The table below outlines potential applications of this compound derivatives in materials science.

Material ClassPotential Role of the Tetrahydropyran MoietySynthetic Strategy
Liquid CrystalsInfluence mesomorphic properties (e.g., lower melting point)Incorporation of the THP ring into mesogenic cores
Functional PolymersModify thermal and mechanical propertiesConversion of the ester to a polymerizable group

Environmental Behavior and Degradation Pathways of Tetrahydropyran Esters

Mechanistic Studies of Hydrolytic and Photolytic Degradation in Environmental Matrices

The degradation of Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate in the environment is anticipated to proceed through two primary abiotic pathways: hydrolysis and photolysis.

Hydrolytic Degradation:

The ester functional group is the most reactive site for hydrolytic cleavage. This reaction, which can be catalyzed by acid or base, results in the breaking of the ester bond to yield an alcohol and a carboxylic acid. Under typical environmental pH conditions, this process is expected to be a significant degradation pathway.

The hydrolysis of this compound will yield Methanol (B129727) and 2-(tetrahydro-2H-pyran-4-yl)acetic acid. The rate of hydrolysis is influenced by pH, with faster rates generally observed under both acidic and alkaline conditions compared to neutral pH. nih.gov Studies on other esters, such as phthalates, have shown that hydrolysis is a key mechanism in their environmental degradation, although the rates can be slow under natural conditions. researchgate.net

Table 1: Predicted Hydrolytic Degradation Products of this compound

Reactant Products

Photolytic Degradation:

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. While the tetrahydropyran (B127337) ring itself does not strongly absorb sunlight, the ester carbonyl group can absorb UV radiation, leading to several potential reactions.

Studies on the photolysis of other esters, such as phthalic acid esters, indicate that degradation can proceed through various mechanisms, including the cleavage of the ester bond and reactions involving the alkyl chain. researchgate.netfrontiersin.org For this compound, direct photolysis may lead to the formation of radicals, initiating a cascade of further reactions. The presence of photosensitizers in the environment, such as humic acids, can also accelerate photodegradation.

Additionally, research on the radical-based degradation of tetrahydropyran (THP) itself has shown that the C-O bond can be cleaved. researchgate.net This suggests that under photolytic conditions that generate radicals, the tetrahydropyran ring of the molecule could potentially undergo ring-opening.

Table 2: Potential Photolytic Degradation Mechanisms and Products

Mechanism Potential Products
Ester Cleavage 2-(tetrahydro-2H-pyran-4-yl)acetic acid, Methanol, various radical species

Biotransformation Pathways and Metabolite Identification

The biotransformation of this compound in the environment is primarily driven by microbial activity. Microorganisms possess a wide array of enzymes capable of degrading complex organic molecules.

Enzymatic Hydrolysis:

The most probable initial step in the biotransformation of this compound is the enzymatic hydrolysis of the ester bond. A diverse range of microorganisms in soil and water produce esterases, such as lipases and carboxylesterases, that can catalyze this reaction. ufz.deresearchgate.net These enzymes, often belonging to the α/β-hydrolase superfamily, attack the ester linkage to produce 2-(tetrahydro-2H-pyran-4-yl)acetic acid and Methanol. nih.govnih.gov

Oxidation of the Tetrahydropyran Ring:

Following or concurrent with ester hydrolysis, the tetrahydropyran ring is susceptible to oxidative degradation. While the saturated tetrahydropyran ring is generally more resistant to microbial attack than aromatic rings, microorganisms have been shown to degrade cyclic ethers. researchgate.netufz.de The metabolism of compounds containing furan (B31954) and tetrahydrofuran (B95107) rings often involves oxidation catalyzed by cytochrome P450 monooxygenases. nih.govnih.gov This can lead to the formation of hydroxylated intermediates and subsequent ring cleavage. nih.gov In the context of drug metabolism, the tetrahydropyran ring can undergo oxidation. nih.gov

A plausible biotransformation pathway for the resulting 2-(tetrahydro-2H-pyran-4-yl)acetic acid would involve initial hydroxylation of the tetrahydropyran ring, followed by further oxidation and ring cleavage, ultimately leading to smaller, more readily biodegradable molecules that can enter central metabolic pathways. The degradation of n-alkyl-substituted tetrahydrothiophenes, which are structurally similar, proceeds via oxidation of the alkyl side chain followed by metabolism of the resulting tetrahydrothiopheneacetic acid. nih.gov

Table 3: Predicted Biotransformation Pathways and Metabolites of this compound

Transformation Step Key Enzymes Primary Metabolites
Ester Hydrolysis Esterases (e.g., Lipases, Carboxylesterases) 2-(tetrahydro-2H-pyran-4-yl)acetic acid, Methanol
Ring Hydroxylation Cytochrome P450 Monooxygenases Hydroxylated 2-(tetrahydro-2H-pyran-4-yl)acetic acid derivatives

Future Perspectives and Research Challenges for Methyl 2 Tetrahydro 2h Pyran 4 Yl Acetate Research

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of substituted tetrahydropyrans is the development of synthetic routes that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Future research for the synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate and its derivatives will likely focus on catalytic, atom-economical processes that minimize waste and utilize renewable resources.

Current research on THP synthesis has highlighted several promising avenues:

Catalytic Prins Cyclization: The Prins cyclization, which combines a homoallylic alcohol with an aldehyde, is a powerful method for constructing the THP ring. ntu.edu.sg Modern iterations employ catalytic amounts of Lewis acids, such as indium triflate (In(OTf)₃) or highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids, to improve efficiency and stereoselectivity. ntu.edu.sgorganic-chemistry.org A key future goal will be to adapt these catalytic systems for the large-scale, sustainable production of specific precursors to this compound.

Metal-Catalyzed Cycloetherification: Intramolecular hydroalkoxylation of hydroxyalkenes offers a direct route to the THP core. Catalytic systems based on platinum, gold, cobalt, and copper have been developed for this purpose. organic-chemistry.org For instance, a Copper(II) triflate-bisphosphine complex has been shown to catalyze olefin migration followed by Prins cyclization to yield substituted THPs with excellent diastereoselectivity. nih.gov

Biomass-Derived Feedstocks: A significant leap towards sustainability involves the use of biomass as a starting material. Recent studies have demonstrated the catalytic production of the parent compound, tetrahydropyran (B127337), from renewable biomass with high selectivity and yield, positioning it as an economically competitive and biodegradable solvent. rsc.org A future challenge is to develop synthetic pathways that can convert biomass-derived intermediates into more complex structures like this compound.

Catalytic SystemReaction TypeKey AdvantagesReference
In(OTf)₃ / TMSClPrins CyclizationCatalytic, one-pot process ntu.edu.sg
Copper(II)-BisphosphineOlefin Migration/Prins CyclizationHigh diastereoselectivity, good to excellent yields nih.gov
Palladium(II)/Bis-sulfoxideC-H Activation/CyclizationFunctional group tolerance, direct functionalization organic-chemistry.org
Nickel Nitrate HexahydrateBiginelli-like ReactionAqueous media, excellent yields, short reaction times researchgate.net

Exploration of Novel Reactivity and Catalytic Systems

Beyond improving its synthesis, a major area of future research will be to explore the novel reactivity of the this compound scaffold. The existing functional groups—the ester and the ether—provide handles for modification, but new strategies can unlock pathways to previously inaccessible analogs.

C-H Functionalization: A paradigm shift in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy avoids the need for pre-functionalized starting materials. Palladium-catalyzed stereoselective γ-methylene C-H arylation has been successfully applied to aminotetrahydropyrans, allowing for the synthesis of highly substituted derivatives. nih.gov Applying similar C-H activation strategies to this compound could enable the direct introduction of aryl or alkyl groups at specific positions on the THP ring, rapidly diversifying the core structure.

Redox-Relay Heck Reactions: Palladium-catalyzed redox-relay strategies have emerged for the synthesis of 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.org This method allows for the installation of stereogenic centers remote from existing functionalities with high selectivity. Exploring the applicability of such cascade reactions starting from derivatives of this compound could provide elegant and efficient routes to complex, stereochemically rich molecules.

Influence of Ring Substituents: The reactivity of the THP ring can be profoundly influenced by its substituents. For example, studies on halogenated THP acetals show that the nature of the halogen (fluorine vs. chlorine or bromine) dictates the stereochemical outcome of substitution reactions due to differing hyperconjugative effects. nih.gov A future challenge will be to systematically investigate how the acetate (B1210297) side chain in this compound influences the reactivity and stereoselectivity of reactions at other positions on the ring.

Reaction TypeDescriptionPotential for the Target CompoundReference
Stereospecific C-H FunctionalizationDirect activation and substitution of C-H bonds on the THP ring, often catalyzed by palladium.Allows for late-stage diversification to create novel analogs for screening. nih.gov
Oxidative Heck Redox-RelayA palladium-catalyzed cascade that forms a C-C bond and migrates along an alkyl chain to induce cyclization.Enables stereoselective synthesis of complex, multi-substituted THP structures. acs.org
Click ChemistryUsed to attach diverse functionalities (e.g., triazoles) to a THP core via azide-alkyne cycloadditions.Facilitates the rapid generation of compound libraries from a common azide-functionalized intermediate. nih.gov

Advanced Characterization Techniques for Complex Analogs

As synthetic methods deliver increasingly complex analogs derived from this compound, a parallel challenge emerges in their detailed structural characterization. While standard spectroscopic methods like NMR and mass spectrometry are indispensable, unambiguously determining the relative and absolute stereochemistry of polysubstituted THPs requires more advanced techniques. researchgate.netnih.govnih.gov

Future research will necessitate the routine use of:

Multi-dimensional NMR Spectroscopy: Advanced 2D NMR experiments (such as NOESY, ROESY, and HSQC) will be crucial for elucidating the spatial relationships between protons and determining the conformational preferences of the THP ring, which is often a key determinant of biological activity.

Single-Crystal X-ray Diffraction: For complex molecules with multiple stereocenters, X-ray crystallography provides the only definitive method for structural assignment. mdpi.com A significant research challenge is to obtain high-quality crystals, which can be difficult for the types of flexible, non-polar molecules often derived from THP scaffolds. The synthesis and structural characterization of carboranylamidine derivatives, for instance, relied heavily on X-ray diffraction to confirm molecular geometries. mdpi.com

Computational Chemistry: In conjunction with experimental data, computational modeling will play a vital role. Density functional theory (DFT) calculations can help predict the most stable conformations of flexible molecules and calculate theoretical NMR parameters, aiding in the interpretation of complex experimental spectra. nih.gov

Targeted Applications in Materials Science and Biomedical Fields

The ultimate goal of research into this compound is to leverage its structure for practical applications. The THP scaffold is prevalent in compounds with a wide range of biological activities and is also finding use in materials science. auctoresonline.orgnih.gov

Future research will likely target the following areas:

Medicinal Chemistry: The THP ring is a key component in several FDA-approved drugs and clinical candidates. researchgate.net Derivatives have shown promise as HIV protease inhibitors, anti-inflammatory agents, and anticancer compounds. auctoresonline.orgnih.gov The flexible, non-planar structure of the THP ring can effectively position substituents to interact with biological targets. This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening against various diseases.

Agrochemicals: The structural motifs found in successful pharmaceuticals are often transferable to the development of new pesticides and herbicides. The THP core could serve as a novel scaffold for agrochemical discovery.

Materials Science: The parent compound, tetrahydropyran, is being explored as a biodegradable, non-carcinogenic "green" solvent. rsc.org The physical properties of derivatives like this compound—such as its boiling point, density, and solvency—could be investigated for specialized applications, for example, as plasticizers, components of polymer coatings, or as electrolytes in battery systems. myskinrecipes.com Its fragrance properties, similar to related compounds like rose oxide, could also be of interest. fragranceconservatory.com

Application FieldRationale for THP DerivativesPotential Role of this compoundReference
Medicinal ChemistryScaffold for bioactive molecules (e.g., HIV inhibitors, anticancer agents). Favorable pharmacokinetic properties.Serves as a key building block for generating diverse compound libraries for drug discovery. auctoresonline.orgresearchgate.netnih.gov
Materials ScienceUse as biodegradable solvents, fragrance components, or specialized polymers.Exploration of its physical properties for use as a green solvent, plasticizer, or coating additive. rsc.orgfragranceconservatory.com
Organic SynthesisThe 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols.The core structure is a fundamental building block for constructing more complex molecules. wikipedia.org

Q & A

Q. Key Reaction Pathway :

Saponification to tetrahydropyran-4-yl-acetic acid.

Amide coupling with peptide backbones (e.g., H-Glu-OtBu derivatives) .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced Research Question
Discrepancies in catalytic hydrogenation yields (e.g., 60–95% for ring-opening reactions) arise from:

  • Catalyst Source : Pd/C (10 wt%) vs. Raney Ni (activity varies by vendor).
  • Solvent Effects : EtOAc increases hydrogen solubility vs. THF.
  • Substrate Purity : Residual acids (from synthesis) poison catalysts.

Q. Resolution Protocol :

  • Pre-treat substrate with basic alumina to remove acidic impurities.
  • Standardize catalyst batch (e.g., Johnson Matthey Pd/C).
  • Monitor reaction via in-situ FTIR for real-time kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.